molecular formula C18H21N3O2S2 B4280165 N-[4-(ethylsulfamoyl)phenyl]-2-methyl-2,3-dihydro-1H-indole-1-carbothioamide

N-[4-(ethylsulfamoyl)phenyl]-2-methyl-2,3-dihydro-1H-indole-1-carbothioamide

Cat. No.: B4280165
M. Wt: 375.5 g/mol
InChI Key: FBHFTEGALLOFDY-UHFFFAOYSA-N
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Description

N-[4-(ethylsulfamoyl)phenyl]-2-methyl-2,3-dihydro-1H-indole-1-carbothioamide is a complex organic compound that features a sulfonamide group, an indoline ring, and a carbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(ethylsulfamoyl)phenyl]-2-methyl-2,3-dihydro-1H-indole-1-carbothioamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indoline Ring: The indoline ring can be synthesized through a cyclization reaction involving aniline derivatives.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the indoline derivative with an appropriate sulfonyl chloride in the presence of a base.

    Attachment of the Carbothioamide Moiety: The final step involves the reaction of the sulfonamide-indoline intermediate with a thiocarbamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

N-[4-(ethylsulfamoyl)phenyl]-2-methyl-2,3-dihydro-1H-indole-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

N-[4-(ethylsulfamoyl)phenyl]-2-methyl-2,3-dihydro-1H-indole-1-carbothioamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[4-(ethylsulfamoyl)phenyl]-2-methyl-2,3-dihydro-1H-indole-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the indoline ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-[(E)-phenylmethylidene]amine
  • Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-

Uniqueness

N-[4-(ethylsulfamoyl)phenyl]-2-methyl-2,3-dihydro-1H-indole-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the indoline ring and the carbothioamide moiety differentiates it from other sulfonamide derivatives, providing unique opportunities for its application in various fields.

Properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-2-methyl-2,3-dihydroindole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2/c1-3-19-25(22,23)16-10-8-15(9-11-16)20-18(24)21-13(2)12-14-6-4-5-7-17(14)21/h4-11,13,19H,3,12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHFTEGALLOFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=S)N2C(CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(ethylsulfamoyl)phenyl]-2-methyl-2,3-dihydro-1H-indole-1-carbothioamide
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N-[4-(ethylsulfamoyl)phenyl]-2-methyl-2,3-dihydro-1H-indole-1-carbothioamide
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N-[4-(ethylsulfamoyl)phenyl]-2-methyl-2,3-dihydro-1H-indole-1-carbothioamide
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N-[4-(ethylsulfamoyl)phenyl]-2-methyl-2,3-dihydro-1H-indole-1-carbothioamide
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N-[4-(ethylsulfamoyl)phenyl]-2-methyl-2,3-dihydro-1H-indole-1-carbothioamide
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N-[4-(ethylsulfamoyl)phenyl]-2-methyl-2,3-dihydro-1H-indole-1-carbothioamide

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